Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride
CAS No.:
Cat. No.: VC15742726
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H16ClNO3 |
---|---|
Molecular Weight | 209.67 g/mol |
IUPAC Name | ethyl 3-hydroxypiperidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h6-7,9-10H,2-5H2,1H3;1H |
Standard InChI Key | OBDYMEPJJBFBBB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C(CCCN1)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 3-hydroxypiperidine-2-carboxylate hydrochloride belongs to the class of piperidine derivatives, featuring a six-membered heterocyclic ring with one nitrogen atom. The hydrochloride salt form (C₈H₁₆ClNO₃) has a molecular weight of 209.67 g/mol . Key structural features include:
-
Hydroxyl group: Positioned at C3, contributing to hydrogen-bonding interactions.
-
Ethyl carboxylate: At C2, enhancing lipophilicity and reactivity in esterification/transesterification reactions.
-
Chiral centers: The molecule possesses two stereogenic centers (C2 and C3), leading to potential diastereomers .
Table 1: Physicochemical Properties
The compound’s stereochemistry is critical for biological activity. For example, the (2R,3S) configuration exhibits higher affinity for γ-aminobutyric acid (GABA) receptors compared to other stereoisomers .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis typically involves hydrogenation of pyridine precursors followed by resolution or asymmetric catalysis:
-
Hydrogenation of 3-Pyridone:
-
Chiral Resolution:
-
Esterification and Salt Formation:
Table 2: Optimization of Hydrogenation Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
H₂ Pressure | 4–6 MPa | ↑ Yield (96.3%) |
Catalyst Loading | 0.5–2 wt% Rh/C | ↓ Byproduct formation |
Temperature | 80–100°C | ↑ Reaction rate |
Applications in Pharmaceutical Research
GABAergic Drug Development
The compound serves as a precursor for GABA receptor modulators. For instance:
-
3-Hydroxypiperidine-2-carboxylic acid: A potent inhibitor of neuronal GABA uptake (IC₅₀ = 0.8 µM) .
-
NK-1 Antagonists: Derivatives like L-733,060 are synthesized via stereoselective routes involving this intermediate .
Opioid Receptor Ligands
Ethyl 3-hydroxypiperidine-2-carboxylate hydrochloride is utilized in synthesizing ORL-1 antagonists (e.g., J-113397), which exhibit nanomolar affinity (Kₑ = 0.85 nM) for the nociceptin receptor .
Table 3: Biological Activity of Key Derivatives
Derivative | Target | Activity (IC₅₀/Kₑ) |
---|---|---|
L-733,060 | NK-1 Receptor | 8 nM |
J-113397 | ORL-1 Receptor | 0.85 nM |
3-Hydroxypipecolic Acid | GABA Transporter | 0.8 µM |
Analytical Characterization
Spectroscopic Methods
-
NMR: Key signals include δ 4.25 ppm (ester -OCH₂CH₃), δ 3.58 ppm (piperidine N-CH₂), and δ 1.25 ppm (ester -CH₃) .
-
HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .
Mass Spectrometry
-
ESI-MS: [M+H]⁺ peak at m/z 209.67, with characteristic fragments at m/z 173 (loss of HCl) and m/z 128 (piperidine ring) .
Recent Advances and Future Directions
Recent patents highlight innovations in continuous-flow synthesis, reducing reaction times from 48 hours to <6 hours . Additionally, computational studies are exploring its role in covalent inhibitor design for neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume